molecular formula C30H15NaO8 B6299610 Hypericin Sodium CAS No. 144788-48-7

Hypericin Sodium

Cat. No.: B6299610
CAS No.: 144788-48-7
M. Wt: 526.4 g/mol
InChI Key: WPEQYQAKKJNBIA-UHFFFAOYSA-M
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Description

Hypericin Sodium is a derivative of hypericin, a naturally occurring polycyclic aromatic naphthodianthroneJohn’s Wort . This compound is known for its potent photodynamic properties, making it a valuable compound in various scientific and medical applications .

Mechanism of Action

Target of Action

Hypericin Sodium, also known as this compound salt or this compound salt, 95%, primarily targets Glutathione S-transferase A1 and Glutathione S-transferase P . These enzymes play a crucial role in cellular detoxification processes, helping to eliminate potentially harmful substances from the body .

Mode of Action

This compound interacts with its targets by inhibiting their activity . It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor . This compound may inhibit the action of the enzyme dopamine β-hydroxylase, leading to increased dopamine levels . This could potentially decrease norepinephrine and epinephrine .

Biochemical Pathways

This compound is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . It influences neurotransmitter levels and affects neuroendocrine pathways .

Pharmacokinetics

The pharmacokinetic data of this compound reveals a long elimination half-life (mean values of 36.1 and 33.8 h, respectively, for the doses of 0.05 and 0.1 mg/kg) and mean area under the curve determinations of 1.5 and 3.1 μg/ml × hr, respectively .

Result of Action

This compound is one of the most potent naturally occurring photodynamic agents. It is able to generate the superoxide anion and a high quantum yield of singlet oxygen that are considered to be primarily responsible for its biological effects . The prooxidant photodynamic properties of this compound have been exploited for the photodynamic therapy of cancer (PDT), as this compound, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .

Action Environment

The antiviral efficacy of this compound is largely determined by its affinity toward viral components and by the number of active molecules loaded on single viruses . Its photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders . Moreover, this compound demonstrates antiviral and antitumoral properties . Despite its effectiveness in treating cancers and neurological disorders, this compound production faces challenges due to its site-specific nature .

Biochemical Analysis

Biochemical Properties

Hypericin Sodium is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . The nature of these interactions is primarily mediated by p38 mitogen-activated protein kinase (MAPK), JNK, PI3K, CCAAT-enhancer-binding protein homologous protein (CHOP)/TRIB3/Akt/mTOR, TRAIL/TRAIL-receptor, c-Met and Ephrin-Eph .

Cellular Effects

This compound exhibits remarkable antiproliferative effects upon irradiation on various tumor cells . It can cause substantial effects in cellular ultrastructure, mitochondria function and metabolism, and distribution of Bcl2 proteins in malignant and non-malignant cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act as an antibiotic, antiviral, and non-specific kinase inhibitor .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its effect clearly depends on concentration and illumination time . It has been shown that the cellular uptake of this compound is dose and time-dependent .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single dose was found to be insufficient to prolong the survival of animals, but fractionated doses could prevent animal death when administered shortly after the resection of the primary tumor .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized through the polyketide pathway by plant-specific type III polyketide synthases (PKSs) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are dependent on several factors, including the type of incubation medium (with or without serum proteins), cell type, delivery system, and biological testing method .

Subcellular Localization

This compound predominantly localizes in mitochondria and lysosomes . Its subcellular localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hypericin Sodium typically involves the conversion of protohypericin to protohypericin salt, followed by irradiation with visible light to form hypericin . The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Hypericum plants, followed by chemical synthesis to increase yield. The extraction process is often cumbersome due to the low yield of hypericin from plant material . Biotechnological approaches, including plant tissue culture and bioreactor-based production, are being explored to enhance the production of hypericin .

Comparison with Similar Compounds

Hypericin Sodium is often compared with other naphthodianthrones and anthraquinone derivatives:

This compound stands out due to its potent photodynamic properties, making it a unique and valuable compound in medical and scientific research.

Properties

IUPAC Name

sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEQYQAKKJNBIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H15NaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131039-29-5
Record name Hypericin Sodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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